molecular formula C8H13NO4 B13816752 (1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid CAS No. 207983-50-4

(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid

Cat. No.: B13816752
CAS No.: 207983-50-4
M. Wt: 187.19 g/mol
InChI Key: YRYVQXINPRUUBR-SFYZADRCSA-N
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Description

(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid is a chiral compound with significant importance in the field of organic chemistry. It is known for its role as a potent agonist of metabotropic glutamate receptors, which are involved in various physiological processes in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid can be achieved through several methods. One efficient procedure involves the stereoselective synthesis via C–H insertion of alkylidenecarbene. This method starts from L-serine, where the chiral quaternary center is constructed by the reaction between lithiotrimethylsilyldiazomethane and the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis from L-serine using stereoselective techniques can be scaled up for industrial purposes, ensuring the production of enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Acts as a potent agonist of metabotropic glutamate receptors, which are crucial in neurotransmission.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The compound exerts its effects by acting as an agonist of metabotropic glutamate receptors. These receptors are coupled to GTP-binding proteins and activate intracellular second messenger cascades. The activation of these receptors modulates synaptic transmission and neuronal excitability by affecting ion channels and other signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity towards metabotropic glutamate receptors. This makes it a valuable tool in neuroscience research and potential therapeutic applications .

Properties

CAS No.

207983-50-4

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,3R)-1-amino-3-methylcyclopentane-1,3-dicarboxylic acid

InChI

InChI=1S/C8H13NO4/c1-7(5(10)11)2-3-8(9,4-7)6(12)13/h2-4,9H2,1H3,(H,10,11)(H,12,13)/t7-,8+/m1/s1

InChI Key

YRYVQXINPRUUBR-SFYZADRCSA-N

Isomeric SMILES

C[C@]1(CC[C@](C1)(C(=O)O)N)C(=O)O

Canonical SMILES

CC1(CCC(C1)(C(=O)O)N)C(=O)O

Origin of Product

United States

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